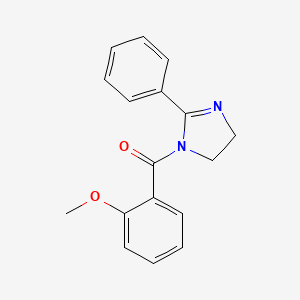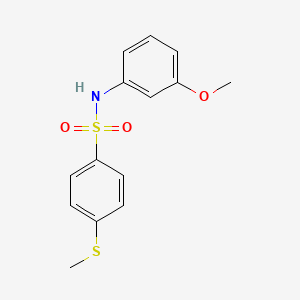![molecular formula C16H15ClN4O B5780522 N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMH-1 and belongs to the family of benzotriazole derivatives.
作用機序
The mechanism of action of CMH-1 is not fully understood. However, it has been suggested that CMH-1 may inhibit the activity of certain enzymes involved in cancer cell growth. It has also been suggested that CMH-1 may induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
CMH-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, induce apoptosis in cancer cells, and act as an antioxidant and anti-inflammatory agent. CMH-1 has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of using CMH-1 in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of harm to researchers. Additionally, CMH-1 has been shown to have a high purity level, which ensures that the results obtained from lab experiments are accurate and reproducible. However, one of the limitations of using CMH-1 in lab experiments is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for the research of CMH-1. One potential direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another potential direction is to study its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of CMH-1 and its biochemical and physiological effects. Finally, future research could focus on developing more cost-effective synthesis methods for CMH-1, which would increase its accessibility for research purposes.
In conclusion, N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a promising compound that has potential applications in various fields. Its low toxicity profile, high purity level, and potential anticancer properties make it a valuable candidate for further research. However, more research is needed to fully understand its mechanism of action and its potential applications.
合成法
The synthesis of CMH-1 involves the reaction of 6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid with propanoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions and yields CMH-1 as a white solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
CMH-1 has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. CMH-1 has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. Furthermore, CMH-1 has been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-13-9-15-14(8-12(13)17)19-21(20-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOORJWQCUDYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)




![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)
